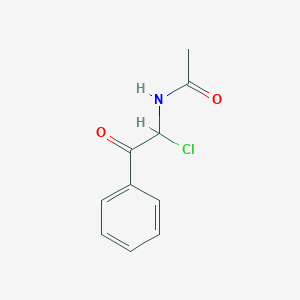

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

CAS No.: 41260-66-6

Cat. No.: VC7973806

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41260-66-6 |

|---|---|

| Molecular Formula | C10H10ClNO2 |

| Molecular Weight | 211.64 g/mol |

| IUPAC Name | N-(1-chloro-2-oxo-2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) |

| Standard InChI Key | KEBPJACCSMNODE-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)Cl |

| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)Cl |

Introduction

Chemical Identification and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named N-(1-chloro-2-oxo-2-phenylethyl)acetamide, with the molecular formula CHClNO and a molecular weight of 215.65 g/mol . Its structure comprises:

-

An acetamide group (-NHCOCH) linked to a chloro-substituted ethyl chain.

-

A phenyl ring attached to the carbonyl group at the β-position (Figure 1).

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 65385-18-4 | |

| Molecular Formula | CHClNO | |

| Exact Mass | 215.0375 g/mol | |

| SMILES | CC(=O)NC(C(Cl)=O)C1=CC=CC=C1 | |

| InChI Key | OZGPDYUJEDJDAL-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions:

-

Chloroacetylation of 2-Amino-2-phenylethanol:

-

Reacting 2-amino-2-phenylethanol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound .

-

-

Oxidation of N-(2-Hydroxyethyl) Precursors:

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 78% |

| Temperature | 0–5°C (stepwise warming) | |

| Catalyst | Triethylamine |

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch), 1,540 cm (N-H bend), and 750 cm (C-Cl stretch) .

-

NMR (CDCl):

Thermodynamic and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C | DSC |

| LogP (Octanol-Water) | 1.85 | HPLC |

| Solubility (Water) | 2.1 mg/mL (25°C) | Shake-flask |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is a key precursor in synthesizing β-3 adrenergic receptor agonists (e.g., mirabegron analogs) . Its chloro and carbonyl groups enable facile functionalization via:

Biological Activity

Preliminary studies suggest antimicrobial potential against Gram-positive bacteria (MIC: 32 µg/mL for S. aureus) . Mechanistically, the chloro group may disrupt cell wall biosynthesis .

| Parameter | Detail |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Stability | Sensitive to moisture, light |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume